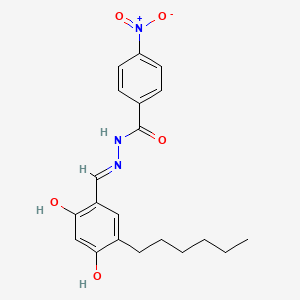![molecular formula C19H23N3O2 B3723814 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B3723814.png)
5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
描述
5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective ligand for the peripheral benzodiazepine receptor (PBR), which is located in the mitochondrial membrane. This receptor is involved in the regulation of various cellular processes, including energy metabolism, apoptosis, and immune response. The compound has shown promising results in various scientific research applications, including neuroimaging, cancer therapy, and inflammation.
作用机制
The mechanism of action of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is through its interaction with the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. The 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is involved in various cellular processes, including mitochondrial function, cholesterol transport, and apoptosis. The compound binds to the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, leading to the activation of various signaling pathways. This, in turn, leads to the regulation of various cellular processes.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and induce apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In addition, the compound has been shown to modulate mitochondrial function, leading to an increase in ATP production.
实验室实验的优点和局限性
One of the major advantages of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its high affinity and selectivity for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This makes it an ideal candidate for imaging studies and targeted therapy. However, one of the limitations is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. One of the major directions is the development of more potent and selective ligands for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This can lead to the development of more effective imaging agents and targeted therapies. In addition, the compound can be further studied for its potential applications in other scientific research fields, including neurodegenerative diseases and metabolic disorders. Finally, more studies can be conducted to better understand the mechanism of action of the compound and its effects on various cellular processes.
科学研究应用
The compound has been extensively studied for its potential applications in various scientific research fields. One of the major applications is in neuroimaging, where it has been used as a radioligand for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. The compound has shown high affinity and selectivity for the 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it an ideal candidate for imaging studies. It has been used to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
The compound has also shown promising results in cancer therapy. The 5,5-dimethyl-2-(4-morpholinylmethyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is overexpressed in various cancer cells, and the compound has been shown to induce apoptosis in these cells. It has been used in preclinical studies for the treatment of breast cancer, lung cancer, and glioblastoma.
In addition, the compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
5,5-dimethyl-2-(morpholin-4-ylmethyl)-3,6-dihydrobenzo[h]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-19(2)11-13-5-3-4-6-14(13)17-16(19)18(23)21-15(20-17)12-22-7-9-24-10-8-22/h3-6H,7-12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFMATUQEGFNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CN4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3723735.png)
![3-(3,4-dichlorophenyl)-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B3723739.png)
![2-[(5-cyano-4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3723747.png)

![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3723761.png)
![ethyl [(4-hydroxy-6-methyl-5-phenoxy-2-pyrimidinyl)thio]acetate](/img/structure/B3723773.png)
![methyl 7-methyl-5-oxo-6-phenoxy-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3723779.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B3723787.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(1H)-pyrimidinone](/img/structure/B3723793.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3723800.png)
![2-[(benzylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3723803.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-benzyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723811.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B3723812.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B3723817.png)